molecular formula C16H12O5 B11838263 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 25572-50-3

3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11838263
CAS No.: 25572-50-3
M. Wt: 284.26 g/mol
InChI Key: HSELOZMBAKAJAY-UHFFFAOYSA-N
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Description

3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound has a chromen-4-one backbone, which is a significant structural entity in medicinal chemistry due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenolic compounds and methoxy-substituted benzaldehydes. The reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the correct formation of the chromen-4-one structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can further undergo additional modifications to enhance their biological activity .

Scientific Research Applications

3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory properties compared to other flavonoids .

Properties

CAS No.

25572-50-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3,5-dihydroxy-6-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-11-8-7-10-12(13(11)17)14(18)15(19)16(21-10)9-5-3-2-4-6-9/h2-8,17,19H,1H3

InChI Key

HSELOZMBAKAJAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O

Origin of Product

United States

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